(2R)-2-amino-2-(4-methanesulfonylphenyl)ethan-1-ol
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Overview
Description
®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL is a chiral compound with significant applications in medicinal chemistry. It is known for its potential anti-inflammatory and antimicrobial properties, making it a valuable compound in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL typically involves the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone. This reaction is followed by the condensation of intermediates with different 2-aminopyridines . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition reduces the production of pro-inflammatory mediators like prostaglandins, thereby exerting anti-inflammatory effects . Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
Similar Compounds
2-(4-METHYLSULFONYLPHENYL)INDOLE DERIVATIVES: These compounds also exhibit anti-inflammatory and antimicrobial properties.
2-(4-(METHYLSULFONYL)PHENYL)-N-PHENYLIMIDAZO[1,2-A]PYRIDIN-3-AMINE: Known for their selective COX-2 inhibition.
Uniqueness
®-2-AMINO-2-(4-(METHYLSULFONYL)PHENYL)ETHAN-1-OLHCL stands out due to its chiral nature, which can lead to different biological activities compared to its racemic or enantiomeric counterparts. Its dual anti-inflammatory and antimicrobial properties make it a versatile compound in pharmaceutical research .
Properties
Molecular Formula |
C9H13NO3S |
---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2R)-2-amino-2-(4-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-7(3-5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m0/s1 |
InChI Key |
VOUMOWIBXBPBRZ-VIFPVBQESA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H](CO)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(CO)N |
Origin of Product |
United States |
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